4-fluoro-1H-indazole-3-carboxylic acid
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Overview
Description
4-fluoro-1H-indazole-3-carboxylic acid is a compound with the CAS Number: 885521-64-21. It has a molecular weight of 180.141 and is a brown powder in physical form1. The compound is typically stored at room temperature1.
Synthesis Analysis
The synthesis of 1H-indazoles, including 4-fluoro-1H-indazole-3-carboxylic acid, has been explored in recent years23. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines2. A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described2.
Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-indazole-3-carboxylic acid is represented by the linear formula: C8H5FN2O21. It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring4.
Chemical Reactions Analysis
The chemical reactions involving 4-fluoro-1H-indazole-3-carboxylic acid are not explicitly mentioned in the search results. However, it’s known that 4-fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions4.Physical And Chemical Properties Analysis
4-fluoro-1H-indazole-3-carboxylic acid is a brown powder1. It has a molecular weight of 180.141 and is typically stored at room temperature1.Scientific Research Applications
Chemical Synthesis and Molecular Structure
4-Fluoro-1H-indazole-3-carboxylic acid and its derivatives have been extensively studied for their chemical synthesis routes and molecular structures. For instance, Gale and Wilshire (1973) explored the reaction of indazole with fluoronitrobenzenes, leading to the synthesis of nitroarylindazoles and the discovery of a novel indolo[1,2-b]indazole ring system through decarboxylation processes. This study provides insights into the reactivity and structural transformations of indazole derivatives under various conditions (Gale & Wilshire, 1973). Moreover, Hu Yong-zhou (2008) investigated the crystal structure of a specific derivative, revealing its crystalline polymorph features and indicating its potential for improved bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Antitumour Activity
Xuechen Hao et al. (2017) synthesized a compound by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, derived from 2,6-difluorobenzonitrile, demonstrating its ability to inhibit the proliferation of certain cancer cell lines, thus highlighting the antitumor potential of 4-fluoro-1H-indazole-3-carboxylic acid derivatives (Hao et al., 2017).
Contraceptive Research
In the field of contraception, derivatives of 4-fluoro-1H-indazole-3-carboxylic acid have been evaluated for their potential as oral contraceptives for men, as highlighted by Cheng et al. (2002). Their study on two new chemical entities based on the core structure of lonidamine showed that these compounds could affect the testis by disrupting Sertoli-germ cell adherens junctions, leading to germ cell loss without affecting the hypothalamus-pituitary-testicular axis or showing toxicity (Cheng et al., 2002).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard5. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system5.
Future Directions
The future directions in the research and development of 4-fluoro-1H-indazole-3-carboxylic acid are not explicitly mentioned in the search results. However, much effort has been spent in recent years to develop synthetic approaches to indazoles2, indicating a continued interest in this field.
properties
IUPAC Name |
4-fluoro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIDQDQVMTZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646263 |
Source
|
Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazole-3-carboxylic acid | |
CAS RN |
885521-64-2 |
Source
|
Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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